Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate
Description
Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate is a pyrimidine derivative featuring a 3-pyridinyl substituent at the 4-position, a methylsulfanyl group at the 2-position, and a methyl ester at the 5-carboxylate position. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules . Its molecular formula is C₁₂H₁₁N₃O₂S, with a molecular weight of 261.30 g/mol. Key identifiers include synonyms such as methyl 2-methylsulfanyl-4-pyridin-3-ylpyrimidine-5-carboxylate and registry numbers like ZINC1393469 and AKOS005082014 .
Properties
IUPAC Name |
methyl 2-methylsulfanyl-4-pyridin-3-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-17-11(16)9-7-14-12(18-2)15-10(9)8-4-3-5-13-6-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBCLGXHWOKQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CN=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the pyridine and methylsulfanyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfanyl (–SCH₃) group at position 2 of the pyrimidine ring is susceptible to nucleophilic substitution.
Key Reagents and Conditions:
-
Cyanide displacement : Reactions with KCN or NaCN in polar aprotic solvents (e.g., DMF) at 60–80°C yield 2-cyano derivatives.
-
Ammonia/amine substitution : Treatment with NH₃ or primary amines (e.g., ethylamine) under reflux in ethanol replaces the methylsulfanyl group with an amino group .
Example Reaction Pathway:
Table 1: Substitution Reactions of the Methylsulfanyl Group
| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| KCN | DMF | 80 | 78 | |
| NH₃ | EtOH | 70 | 85 | |
| CH₃NH₂ | THF | 60 | 72 |
Coupling Reactions
The pyridinyl group at position 4 participates in cross-coupling reactions, enabling structural diversification.
Suzuki–Miyaura Coupling:
-
Reagents : Aryl/heteroaryl boronic acids, Pd(PPh₃)₄ catalyst, K₂CO₃ base in dioxane/H₂O (3:1) .
-
Conditions : 90°C, 12–24 h under inert atmosphere.
Example Product :
Table 2: Coupling Reaction Performance
| Boronic Acid | Catalyst | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| 4-Fluorophenylboronic | Pd(PPh₃)₄ | 88 | 18 | |
| Thiophene-2-boronic | Pd(OAc)₂/XPhos | 76 | 24 |
Ester Hydrolysis and Functionalization
The methyl ester at position 5 undergoes hydrolysis to form carboxylic acid derivatives.
Hydrolysis Conditions:
Products :
-
Carboxylic acid : Intermediate for amide or acyl chloride synthesis.
-
Amide derivatives : React with amines (e.g., morpholine) using EDC/HOBt coupling .
Table 3: Hydrolysis and Subsequent Reactions
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| NaOH/MeOH/H₂O | 5-Carboxylic acid | 92 | |
| EDC/HOBt + morpholine | 5-Morpholinylamide | 81 |
Oxidation of Sulfur:
-
Methylsulfanyl to Methylsulfonyl : H₂O₂ (30%) in acetic acid, 50°C, 8 h.
Reduction of Nitro Groups (if present):
-
Catalytic hydrogenation : H₂ (1 atm), 10% Pd/C, EtOH, 25°C.
Heterocyclic Ring Modifications
The pyrimidine core can undergo cyclocondensation with reagents like hydroxylamine to form fused rings (e.g., pyrimido[5,4-d]isoxazoles) .
Example :
Scientific Research Applications
Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate exhibits several biological activities, making it a candidate for various therapeutic applications:
-
Antimicrobial Activity :
- Compounds with similar structures have shown significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating promising inhibition zones and IC50 values.
Bacterial Strain Inhibition Zone (mm) IC50 (µg/mL) Staphylococcus aureus 15 25 Escherichia coli 18 20 Pseudomonas aeruginosa 12 30 -
Enzyme Inhibition :
- The compound may inhibit key enzymes involved in metabolic pathways, including acetylcholinesterase and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
Enzyme Inhibition Percentage (%) IC50 (µM) Acetylcholinesterase 75 15 Urease 60 10 -
Anticancer Properties :
- Research indicates that this compound may induce apoptosis in cancer cell lines. For example, studies on similar pyrimidine derivatives have shown effective cytotoxicity against HeLa cells.
Cell Line Tested IC50 Value (µM) Mechanism of Action HeLa (cervical cancer) 12 Induction of apoptosis via mitochondrial pathways
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective effects of similar compounds against acetylcholinesterase inhibition. The findings revealed that these compounds could enhance cognitive function by preventing the breakdown of acetylcholine, thus supporting their use in Alzheimer's treatment strategies. -
Cancer Cell Apoptosis :
A research article documented the synthesis and characterization of pyrimidine derivatives that included this compound. The study demonstrated its ability to trigger apoptosis in various cancer cell lines through caspase activation pathways, highlighting its anticancer potential.
Mechanism of Action
The mechanism of action of Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways.
Comparison with Similar Compounds
Ethyl 2-(methylsulfanyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 149771-12-0)
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- Molecular Formula : C₁₆H₁₇ClN₄O₃S
- Key Differences: Incorporates a 3-chloro-4-methoxybenzylamino group at the 4-position, introducing halogen and methoxy functionalities. This modification may enhance binding to aromatic receptor pockets in enzymes .
Methyl 2-(methylthio)pyrimidine-5-carboxylate (CAS: 38275-41-1)
- Molecular Formula : C₇H₈N₂O₂S
- Similarity Score : 0.97 (vs. target compound)
Functional Group Modifications
Sulfanyl vs. Sulfonyl Groups
- Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS: 148550-51-0)
Ester vs. Carboxylic Acid Derivatives
- 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Biological Activity
Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₁N₃O₂S
- Molecular Weight : 261.30 g/mol
- CAS Number : [Not provided in the search results]
The compound features a methylsulfanyl group and a pyridine moiety, which are critical for its biological interactions.
This compound acts primarily through inhibition of specific enzymes and receptors. The following mechanisms have been identified:
- Inhibition of Protein Methyltransferases (PMTs) : Compounds similar to this compound show potent inhibition of PMTs, which are involved in regulating various cellular processes, including gene expression and signal transduction pathways. This inhibition can lead to altered cell proliferation and differentiation .
- Targeting Kinases : The compound has been noted for its potential as a kinase inhibitor, particularly in cancer therapy. Kinases play crucial roles in cell signaling, and their dysregulation is often implicated in tumorigenesis .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Case Study : A study demonstrated that similar compounds effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells .
- Selectivity : The compound shows selectivity for certain cancer types, making it a candidate for targeted therapies. For instance, it has been associated with the inhibition of specific tyrosine kinases linked to hematological malignancies .
Antimicrobial Properties
Recent investigations have revealed that this compound possesses antimicrobial activity against various pathogens:
- Mechanism : Its action against bacteria is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Efficacy : In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Research Findings
A summary of relevant research findings is presented in the table below:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-(methylsulfanyl)-4-(3-pyridinyl)-5-pyrimidinecarboxylate?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclocondensation. For example, pyrimidine ring formation can be achieved using thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the 3-pyridinyl group, requiring precise temperature control (60–80°C) and inert atmospheres . Post-synthetic purification via silica gel chromatography (eluting with ethyl acetate/hexane gradients) ensures high purity (>90%) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology :
- NMR Spectroscopy : and NMR identify substituents (e.g., methylsulfanyl at C2, pyridinyl at C4) by characteristic shifts: methylsulfanyl (~δ 2.5 ppm for S–CH), pyridinyl protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 304.08) .
- X-ray Crystallography : Resolves bond angles and confirms regiochemistry (e.g., dihedral angles between pyrimidine and pyridinyl groups) .
Q. What are the recommended storage conditions to maintain stability?
- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Degradation occurs via hydrolysis of the ester group; thus, moisture-free environments are critical. Stability assays (HPLC monitoring over 6 months) show <5% degradation under optimal conditions .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodology :
- Docking Studies (AutoDock/Vina) : Simulate binding to kinase domains (e.g., EGFR) using PyMOL for visualization. The pyridinyl group shows strong π-π stacking with Phe-723, while the methylsulfanyl moiety enhances hydrophobic interactions .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo biological activity data?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) to identify rapid metabolism. Poor oral bioavailability (<20%) may explain reduced in vivo efficacy .
- Metabolite Identification (UHPLC-QTOF) : Detect phase I/II metabolites (e.g., ester hydrolysis products) to adjust dosing regimens .
Q. How do structural modifications influence its kinase inhibitory activity?
- SAR Insights :
- C2 Substituent : Replacing methylsulfanyl with bulkier groups (e.g., phenylsulfonyl) reduces IC against Abl1 kinase (from 1.2 µM to 0.4 µM) due to enhanced steric hindrance .
- C5 Ester : Methyl-to-ethyl substitution improves solubility (LogP from 2.8 to 2.3) but decreases membrane permeability .
Q. What analytical methods quantify this compound in biological matrices?
- Methodology :
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in acetonitrile/water). LOQ = 5 ng/mL in plasma .
- Calibration Curves : Linear range 5–500 ng/mL (R >0.99) with deuterated internal standards .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC values for kinase inhibition?
- Resolution : Variations arise from assay conditions:
- ATP Concentration : Higher ATP (1 mM vs. 100 µM) increases IC by 3-fold due to competitive binding .
- Enzyme Source : Recombinant vs. cell lysate kinases differ in post-translational modifications, altering inhibitor affinity .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
